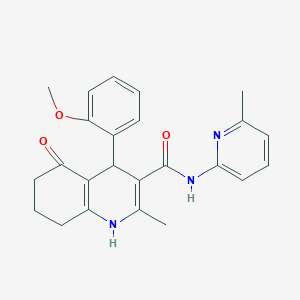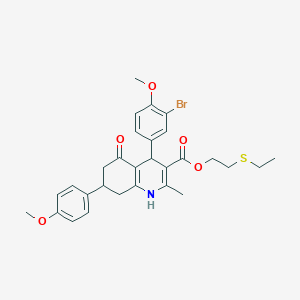![molecular formula C20H15ClN4O6 B5030783 N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chlorophenyl group, a 4-methoxyphenylamino group, and two nitro groups at the 3 and 5 positions. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated product is then reacted with 4-methoxyaniline under suitable conditions to form the amide bond.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation processes, ensuring consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Materials Science: Its derivatives are explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biochemical Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industry:
Dyes and Pigments: Its derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.
Polymer Science: Incorporated into polymer matrices to enhance mechanical and thermal properties.
作用機序
The compound exerts its effects through various mechanisms depending on its application:
Biological Targets: It can inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Molecular Pathways: In biological systems, it may interfere with signaling pathways, modulating cellular responses and gene expression.
類似化合物との比較
- N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3-nitrobenzamide
- N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4,6-dinitrobenzamide
Comparison:
- Structural Differences: The position and number of nitro groups vary among these compounds, affecting their chemical reactivity and biological activity.
- Unique Features: N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which may confer distinct electronic properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyanilino)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6/c1-31-16-8-6-13(7-9-16)22-19-17(10-15(24(27)28)11-18(19)25(29)30)20(26)23-14-4-2-12(21)3-5-14/h2-11,22H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQRLNZBAHARRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)
![[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron](/img/structure/B5030720.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B5030726.png)
![4-phenyl-N-[2-(2-phenylethynyl)phenyl]benzamide](/img/structure/B5030732.png)


![2-(3-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5030763.png)


![5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5030791.png)
![2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5030799.png)
![N-[5-[2-(2-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
